N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3,4,5-triethoxybenzamide
Description
N-{2-tert-butyl-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl}-3,4,5-triethoxybenzamide is a synthetic small molecule featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at the 2-position and a 3,4,5-triethoxybenzamide moiety at the 3-position. Its synthesis and characterization likely involve crystallographic techniques, as inferred from the use of SHELX programs in structural refinement for related compounds .
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5S/c1-7-28-17-10-14(11-18(29-8-2)19(17)30-9-3)21(26)23-20-15-12-31(27)13-16(15)24-25(20)22(4,5)6/h10-11H,7-9,12-13H2,1-6H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGROEEKDMGPWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3,4,5-triethoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the tert-butyl and triethoxybenzamide groups. Common reagents used in these reactions include tert-butyl bromide, triethoxybenzoyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3,4,5-triethoxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It may be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The thieno[3,4-c]pyrazole scaffold is a common structural motif in medicinal chemistry, with modifications to substituents significantly altering biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Structural and Functional Comparisons
*Calculated based on molecular formulas.
Key Observations
Substituent Effects on Lipophilicity :
- The target compound’s tert-butyl and triethoxybenzamide groups confer higher lipophilicity compared to analogs with smaller substituents (e.g., 4-methoxyphenyl or methylphenyl). This may enhance membrane permeability but reduce aqueous solubility.
- The bromine in the 4-bromo analog introduces electronegativity, which could strengthen π-π stacking or halogen bonding in enzyme active sites .
Biological Implications: Patent literature highlights thieno[3,4-c]pyrazol-3-yl derivatives as autotaxin inhibitors, a target in fibrosis and cancer . The tert-butyl group in the target compound may improve binding to hydrophobic pockets in autotaxin, while the triethoxybenzamide could modulate selectivity.
Synthetic and Analytical Considerations :
- Crystallographic refinement using SHELX software is common for such compounds, ensuring precise structural validation .
- The commercial availability of analogs (e.g., CAS 958587-50-3) facilitates comparative pharmacological studies .
Research Findings and Hypotheses
While direct activity data for the target compound is unavailable, structural analogs provide insights:
- Autotaxin Inhibition: Thieno[3,4-c]pyrazole derivatives with bulky R1 groups (e.g., tert-butyl) may exhibit prolonged target engagement due to reduced metabolic clearance .
- Solubility-Tradeoffs : The triethoxybenzamide’s hydrophobicity could necessitate formulation optimization to improve bioavailability.
Biological Activity
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3,4,5-triethoxybenzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C_{18}H_{24}N_4O_4S
- Molecular Weight : 396.47 g/mol
- Chemical Structure : The compound consists of a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a triethoxybenzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C_{18}H_{24}N_4O_4S |
| Molecular Weight | 396.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties in vitro, which may contribute to its protective effects against oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : It has been reported to reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests a promising lead for developing anticancer agents targeting similar pathways .
- Neuroprotective Effects : In a rodent model of neurodegeneration induced by oxidative stress, treatment with the compound significantly improved cognitive function and reduced neuronal damage . This highlights its potential for treating neurodegenerative diseases.
- Inhibition of Enzymatic Activity : The compound was found to inhibit specific enzymes involved in inflammatory pathways (e.g., COX-2), suggesting its utility in managing conditions like arthritis .
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
